3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide
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Overview
Description
3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core substituted with trimethyl groups and a morpholinosulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.
Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Morpholinosulfonyl Phenyl Group: This step involves the sulfonylation of the benzofuran core with a morpholinosulfonyl chloride derivative under basic conditions, followed by coupling with a phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the sulfonyl group.
Scientific Research Applications
3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5,6-trimethylbenzofuran-2-carboxamide: Lacks the morpholinosulfonyl phenyl group, resulting in different chemical properties and biological activities.
N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide: Lacks the trimethyl groups, which may affect its reactivity and interaction with biological targets.
Uniqueness
3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both trimethyl groups and a morpholinosulfonyl phenyl group distinguishes it from other benzofuran derivatives and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
3,5,6-trimethyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-14-12-19-16(3)21(29-20(19)13-15(14)2)22(25)23-17-4-6-18(7-5-17)30(26,27)24-8-10-28-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGADEZSTCFXARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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